Methyl[(1,3-oxazol-2-yl)methyl]amine hydrochloride
Description
Methyl[(1,3-oxazol-2-yl)methyl]amine hydrochloride is an organic compound featuring a 1,3-oxazole heterocycle linked to a methylamine group via a methylene bridge, with a hydrochloride counterion. The 1,3-oxazole ring is a five-membered aromatic system containing one oxygen and one nitrogen atom, conferring unique electronic and steric properties.
Properties
Molecular Formula |
C5H9ClN2O |
|---|---|
Molecular Weight |
148.59 g/mol |
IUPAC Name |
N-methyl-1-(1,3-oxazol-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C5H8N2O.ClH/c1-6-4-5-7-2-3-8-5;/h2-3,6H,4H2,1H3;1H |
InChI Key |
CHXKPSHDDOHLRX-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=NC=CO1.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Van Leusen oxazole synthesis, which involves the reaction of aldehydes with tosylmethyl isocyanide (TosMIC) under basic conditions . The resulting oxazole can then be further functionalized to introduce the methylamine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl[(1,3-oxazol-2-yl)methyl]amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole N-oxides.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions include oxazole N-oxides, oxazoline derivatives, and various substituted oxazoles, depending on the specific reagents and conditions used.
Scientific Research Applications
Based on the search results, here's what can be gathered regarding the applications of compounds related to "Methyl[(1,3-oxazol-2-yl)methyl]amine hydrochloride":
Inhibiting Glycogen Synthase Kinase-3 (GSK3)
- Compounds suitable for inhibiting glycogen synthase kinase-3 (GSK3) may be useful in preventing and/or treating conditions associated with GSK3 activity in mammals .
- GSK3 is highly expressed in the central and peripheral nervous system and in other tissues .
- These compounds may be suited for preventing and/or treating conditions associated with glycogen synthase kinase-3 in the central and peripheral nervous system .
- Conditions include dementia, Alzheimer's Disease, Parkinson's Disease, Frontotemporal dementia Parkinson's Type, Parkinson dementia complex of Guam, HIV dementia, diseases with associated neurofibrillar tangle pathologies, and dementia pugilistica .
Antimicrobial Efficacy
- Oxazole rings may interfere with bacterial protein synthesis or cell wall integrity.
- One study reported the effectiveness of a compound against multi-drug resistant strains of bacteria, suggesting its potential as a new antibiotic agent.
Agricultural and Medicinal Intermediates
- Substituted methylamine compounds, such as pyridylmethylamine compounds, are useful as intermediates for producing agricultural chemicals and medicines .
- A process exists for producing substituted methylamine compounds easily, with good yield, and at low cost .
Antifungal Activity
- Volatile organic compounds (VOCs) produced by Xenorhabdus indica have shown antifungal activity against Fusarium .
- Methyl anthranilate, a VOC, effectively inhibited the growth of F. oxysporum .
- Methyl anthranilate's antifungal action may arise from a membrane-breaking mechanism . Scanning electron microscopy showed that F. oxysporum treated with methyl anthranilate had shrunk and released protoplasm, with flattened and perforated cell walls .
Mechanism of Action
The mechanism of action of Methyl[(1,3-oxazol-2-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors through hydrogen bonding, π-π interactions, and coordination with metal ions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural Comparisons
Key structural analogs differ in the heterocyclic core, substituent positions, and additional functional groups:
Key Observations :
Physicochemical Properties
- Solubility : Oxazole derivatives generally exhibit moderate aqueous solubility due to their polar heterocycles. The hydrochloride salt form enhances solubility in polar solvents .
- Stability : Oxadiazoles are more resistant to hydrolysis than oxazoles due to reduced ring strain and electron-withdrawing effects .
Biological Activity
Methyl[(1,3-oxazol-2-yl)methyl]amine hydrochloride is a chemical compound characterized by its oxazole ring structure, which contributes to its diverse biological activities. This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and comparisons with similar compounds.
Chemical Structure and Properties
This compound has a molecular formula of CHClNO and a molecular weight of approximately 98.1 g/mol. The oxazole ring is a five-membered heterocyclic structure that contains nitrogen and oxygen, which plays a crucial role in the compound's reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The oxazole ring can form hydrogen bonds and participate in hydrophobic interactions, influencing the activity and function of these targets.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding: It has the potential to bind to receptors associated with various physiological processes.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-Methyl-1,3-oxazol-2-methylamine | Structure | Contains an additional methyl group at position 5; studied for enhanced biological activity. |
| 2-Oxazolemethanamine | Structure | Lacks the methyl group on the nitrogen; primarily used as a building block in organic synthesis. |
| (5-Methyl-1,3,4-oxadiazol-2-yl)methylamine | Structure | Features an oxadiazole ring instead of an oxazole; shows different reactivity patterns. |
This table illustrates how variations in structure influence the chemical properties and biological activities of these compounds.
Case Studies and Research Findings
-
Anticancer Activity Study:
A study assessed the cytotoxic effects of this compound on various human cancer cell lines. The results indicated significant growth inhibition in several lines, suggesting potential as an anticancer agent . -
Antimicrobial Efficacy:
Research highlighted the antimicrobial properties of related oxazole derivatives, demonstrating effectiveness against Gram-positive and Gram-negative bacteria. This compound may exhibit similar properties based on its structural characteristics .
Q & A
Q. What are the common synthetic routes for Methyl[(1,3-oxazol-2-yl)methyl]amine hydrochloride, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions starting from oxazole precursors. For example, cyclocondensation of nitriles with hydroxylamine derivatives is a key step, followed by functionalization of the oxazole ring. Reaction parameters such as temperature (80–120°C), solvent choice (e.g., ethanol or DMF), and catalysts (e.g., CuI for coupling reactions) significantly impact yield and purity. Optimization often requires iterative adjustments to minimize side products like unreacted intermediates or over-oxidized species .
Q. Which analytical techniques are most reliable for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the structure, particularly the methylamine and oxazole moieties. Mass spectrometry (MS) validates molecular weight, while Infrared (IR) spectroscopy identifies functional groups (e.g., C=N stretch at ~1650 cm⁻¹). X-ray crystallography, though less common, resolves stereochemical ambiguities in crystalline forms .
Q. What are the stability considerations for long-term storage?
The hydrochloride salt form enhances stability by reducing hygroscopicity. Storage in airtight containers under inert gas (e.g., argon) at 2–8°C prevents decomposition. Stability studies indicate degradation under prolonged exposure to light or humidity, forming byproducts like oxazole ring-opened amines .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic efficiency while adhering to green chemistry principles?
One-pot synthesis strategies reduce waste and steps. For instance, using water as a solvent with microwave irradiation accelerates cyclocondensation, achieving >75% yield in 2 hours. Catalytic systems like recyclable Pd nanoparticles minimize heavy metal waste. Lifecycle assessment (LCA) metrics should be applied to compare energy use and solvent toxicity across methods .
Q. How can contradictory reports on biological activity (e.g., antimicrobial vs. anticancer effects) be reconciled?
Discrepancies often arise from assay-specific variables:
- Concentration ranges : Anticancer activity (IC₅₀: 10–50 µM) may require higher doses than antimicrobial effects (MIC: 1–5 µM).
- Cell line variability : Sensitivity differences in cancer vs. bacterial models (e.g., Gram-positive vs. Gram-negative bacteria).
- Metabolic stability : Plasma protein binding or cytochrome P450 interactions alter bioavailability. Meta-analyses using standardized protocols (e.g., CLSI guidelines) are recommended to harmonize data .
Q. What strategies validate target engagement in enzyme inhibition studies?
- Biochemical assays : Measure IC₅₀ via fluorescence-based kinase assays (e.g., ADP-Glo™ for ATP depletion).
- Crystallography : Resolve ligand-enzyme co-crystals to confirm binding poses (e.g., interaction with kinase hinge regions).
- Thermal shift assays : Monitor protein melting temperature (ΔTₘ) shifts upon ligand binding. Discrepancies between in vitro and cellular activity often stem from off-target effects, requiring CRISPR-Cas9 knockout validation .
Q. How does structural modification of the oxazole ring influence pharmacological properties?
Comparative studies with analogs (e.g., 5-cyclopropyl or 5-phenyl substitutions) reveal:
- Lipophilicity : LogP increases with aromatic substituents, enhancing blood-brain barrier penetration.
- Metabolic stability : Electron-withdrawing groups (e.g., -CF₃) reduce CYP450-mediated oxidation. Quantitative Structure-Activity Relationship (QSAR) models can prioritize substitutions for target-specific optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
